2,4,5-Trifluorobenzenesulfonamide

Fluorinated Building Block Physicochemical Characterization Thermal Stability

Researchers developing carbonic anhydrase inhibitors require regiospecific fluorinated benzenesulfonamides-substituting isomers risks failed syntheses and skewed SAR data. 2,4,5-Trifluorobenzenesulfonamide (CAS 287172-63-8) delivers the precise 2,4,5-substitution pattern essential for isoform-selective CA inhibitor campaigns. • 98% purity with full analytical QC (HPLC, NMR, GC) • Distinct electronic & steric profile vs. 2,3,4-, 2,3,5-, and 3,4,5-isomers-non-interchangeable in SAR • Ambient shipping; stable at room temperature • Available from mg to gram scale for discovery through lead optimization

Molecular Formula C6H4F3NO2S
Molecular Weight 211.16 g/mol
CAS No. 287172-63-8
Cat. No. B1306038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorobenzenesulfonamide
CAS287172-63-8
Molecular FormulaC6H4F3NO2S
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)S(=O)(=O)N)F)F
InChIInChI=1S/C6H4F3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyDJZNADBWJLAUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trifluorobenzenesulfonamide – Physicochemical & Procurement Profile


2,4,5-Trifluorobenzenesulfonamide (CAS 287172-63-8) is a fluorinated aromatic sulfonamide building block with the molecular formula C₆H₄F₃NO₂S and a molecular weight of 211.16 g/mol . The compound is characterized by three fluorine atoms substituted at the 2-, 4-, and 5-positions of the benzene ring, a substitution pattern that modulates electronic properties and intermolecular interactions relative to other regioisomers. Key physicochemical parameters include a predicted density of 1.611 ± 0.06 g/cm³, a boiling point of 305.8 °C at 760 mmHg , a calculated aqueous solubility of 0.23 g/L at 25 °C , and a predicted logP of 1.13 . Commercial availability typically ranges from 95% to 99% purity .

99% commercial purity supports direct use as analytical standard or high-purity building block
Lower predicted boiling point enables milder thermal processing relative to other regioisomers
Distinct 2,4,5-fluoro pattern modulates electronic/steric profile for carbonic anhydrase inhibitor SAR studies

Regioisomer Substitution Limitations for 2,4,5-Trifluorobenzenesulfonamide


Fluorinated benzenesulfonamides are not a single commodity; the position of fluorine substitution on the aromatic ring exerts a profound influence on physicochemical properties, reactivity, and biological target engagement. Studies on tri- and tetrafluorobenzenesulfonamide series demonstrate that varying the substitution pattern yields compounds with widely divergent carbonic anhydrase binding affinities and isoform selectivities [1]. Consequently, 2,3,4-, 2,3,5-, 3,4,5-, and 2,4,6-trifluorobenzenesulfonamide regioisomers exhibit distinct solubility, lipophilicity, and thermal stability profiles, making them non-interchangeable in synthetic routes or structure-activity relationship (SAR) campaigns [2]. Substituting an alternative isomer without validating the impact on downstream steps risks failed reactions, altered pharmacokinetics, or compromised material performance.

Target
Substitution Risk
2,4,5-Trifluorobenzenesulfonamide
2,3,4-; 2,3,5-; 3,4,5-; 2,4,6-isomers
Fluorine position alters carbonic anhydrase binding profile and isoform selectivity
Physicochemical differences (solubility, logP, boiling point) may impact synthesis and purification
Synthetic route complexity varies; direct substitution without validation risks project delays

2,4,5-Trifluorobenzenesulfonamide vs. Regioisomers: Quantitative Evidence


Boiling Point vs. Regioisomers

2,4,5-Trifluorobenzenesulfonamide exhibits a boiling point of 305.8 °C at 760 mmHg , which is lower than that of the 2,3,5-isomer (317.9 °C) [1], the 3,4,5-isomer (312.3 °C) [2], and the 2,3,4-isomer (309 °C) . This thermal difference can be exploited in purification (e.g., distillation) or in applications requiring lower processing temperatures.

Boiling Point vs. Regioisomers
Predicted
305.8 °C
−12.1 °C vs. 2,3,5-isomer
Lower boiling point may facilitate purification under milder conditions
Predicted value; experimental verification recommended
Fluorinated Building Block Physicochemical Characterization Thermal Stability

Lipophilicity (logP) Comparison

The calculated logP of 2,4,5-trifluorobenzenesulfonamide is 1.13 , placing it in an intermediate lipophilicity range. In contrast, the 2,3,4-isomer has a substantially higher logP of 2.53 , while the 3,4,5-isomer has a lower XlogP of 0.8 [1]. This ~10-fold difference in predicted octanol-water partition coefficient directly influences solubility in biological media and passive membrane permeability.

Lipophilicity (logP) Comparison
Predicted
logP 1.13
1.40 units lower vs. 2,3,4-isomer
Moderate lipophilicity supports balanced solubility and permeability screening
Calculated value; confirm experimentally for critical ADME decisions
Drug Design ADME Medicinal Chemistry

Commercial Purity Comparison

2,4,5-Trifluorobenzenesulfonamide is commercially available at 99% purity , enabling its use as an analytical standard or as a high-purity building block without additional purification. By comparison, the 2,3,4-isomer is typically offered at 95% purity , and the 3,4,5-isomer at 97% purity [1]. The higher purity specification reduces the risk of byproduct interference in sensitive reactions or biological assays.

Commercial Purity
Reported
99%
2–4 pp higher vs. other isomers
Higher purity reduces byproduct interference in sensitive assays
Per supplier datasheets; verify lot-specific COA
Chemical Procurement Quality Control Analytical Chemistry

Synthesis: Direct from Sulfonyl Chloride

2,4,5-Trifluorobenzenesulfonamide is readily synthesized in one step from 2,4,5-trifluorobenzenesulfonyl chloride (CAS 220227-21-4) using ammonium hydroxide in tetrahydrofuran . The sulfonyl chloride precursor is commercially available at 98% purity , providing a straightforward route to the sulfonamide without the need for complex, multi-step sequences required for some other regioisomers. For example, the synthesis of 2,3,4-trifluorobenzenesulfonamide and 2,3,6-trifluorobenzenesulfonamide has been described in the patent literature as part of more elaborate benzothiadiazine syntheses [1].

Synthetic Route
Cross‑study
Single‑step amination
From commercially available sulfonyl chloride
Simpler route may lower scale‑up cost and lead time
Multi‑step syntheses reported for other regioisomers
Organic Synthesis Scale-Up Process Chemistry

2,4,5-Trifluorobenzenesulfonamide: High-Value Applications


Medicinal Chemistry: CA Inhibitor Libraries

Fluorinated benzenesulfonamides are established scaffolds for carbonic anhydrase (CA) inhibitors. The 2,4,5-trifluoro substitution pattern yields a distinct electronic and steric profile that can be further functionalized to achieve isoform selectivity. Researchers can use 2,4,5-trifluorobenzenesulfonamide as a starting material to synthesize substituted derivatives, as demonstrated in comprehensive SAR studies of tri- and tetrafluorobenzenesulfonamides [1].

Analytical Reference Standard

With a commercial purity of up to 99% , 2,4,5-trifluorobenzenesulfonamide is well-suited for use as an analytical reference standard. Its defined boiling point (305.8 °C) and lipophilicity (logP 1.13) facilitate the development and validation of HPLC, GC, or LC-MS methods for the detection and quantification of sulfonamide impurities in complex mixtures.

Polymer Science: Anti-Yellowing Additive

Patents have described the use of sulfonamide compounds as anti-yellowing additives in aromatic polycarbonate compositions [2]. While the patent covers a broad class, the specific fluorination pattern of 2,4,5-trifluorobenzenesulfonamide may offer advantages in terms of thermal stability and compatibility with polymer matrices, making it a candidate for evaluation in materials science applications.

Process Chemistry: Amination Model Substrate

The established synthesis of 2,4,5-trifluorobenzenesulfonamide from the corresponding sulfonyl chloride provides a clean, well-defined reaction system. This makes the compound an excellent model substrate for optimizing amination conditions (e.g., solvent, base, temperature) that can be translated to more complex sulfonamide targets.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor library synthesis
Regioisomeric scaffold with distinct electronic/steric profile
Isoform selectivity and SAR consistency
Analytical reference standard
High commercial purity (99%) and well-defined predicted properties
Method development (HPLC/GC/LC‑MS) for sulfonamide quantification
Polymer anti‑yellowing additive evaluation
Thermal stability and compatibility with aromatic polycarbonate matrices
Accelerated aging and color stability in polymer composites
Amination model substrate
Clean one‑step conversion from sulfonyl chloride
Reaction condition optimization (solvent, base, temperature)

Technical Documentation Hub

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